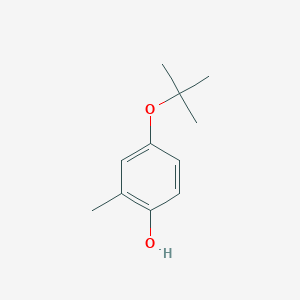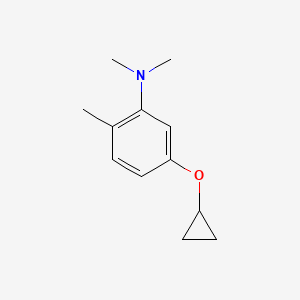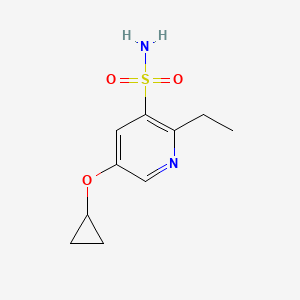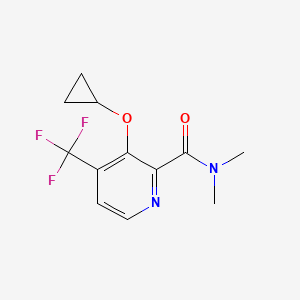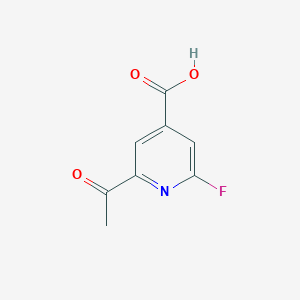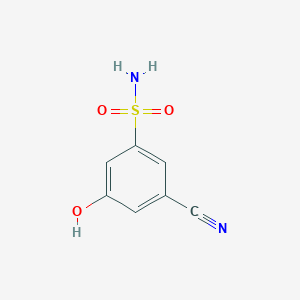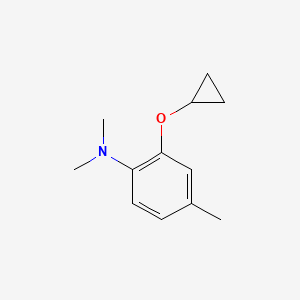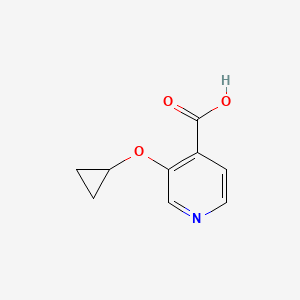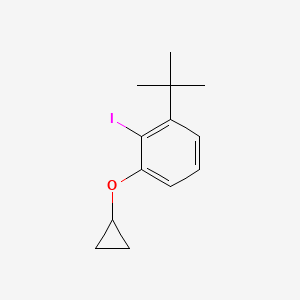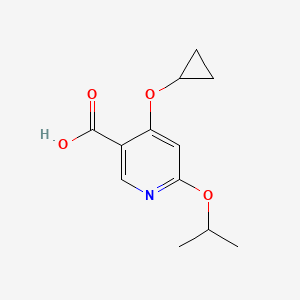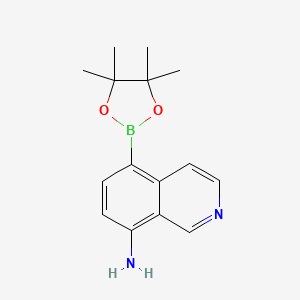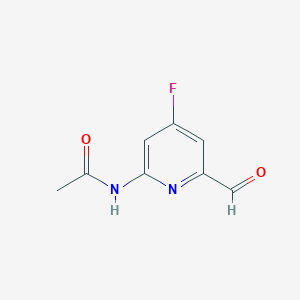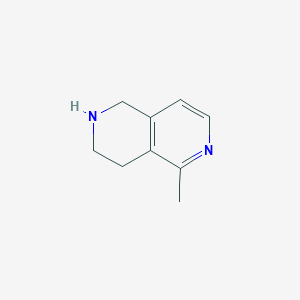![molecular formula C10H9NO6 B14842113 [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid: is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of a methoxycarbonyl group, a nitro group, and an acetic acid moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid typically involves the nitration of methyl 3-methoxycarbonylphenylacetate followed by hydrolysis. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the phenyl ring. The resulting nitro compound is then subjected to hydrolysis under acidic or basic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the nitration and hydrolysis steps. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Reduction: Formation of [3-(Aminocarbonyl)-5-nitrophenyl]acetic acid.
Substitution: Formation of derivatives with different functional groups replacing the methoxycarbonyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxycarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
[3-(Methoxycarbonyl)-5-nitrophenyl]boronic acid: Similar structure with a boronic acid group instead of an acetic acid moiety.
[3-(Methoxycarbonyl)-5-nitrophenyl]methyl ester: Similar structure with a methyl ester group instead of an acetic acid moiety.
Uniqueness:
Functional Groups: The presence of both a methoxycarbonyl group and a nitro group on the phenyl ring makes [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid unique compared to its analogs.
Propiedades
Fórmula molecular |
C10H9NO6 |
|---|---|
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
2-(3-methoxycarbonyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-10(14)7-2-6(4-9(12)13)3-8(5-7)11(15)16/h2-3,5H,4H2,1H3,(H,12,13) |
Clave InChI |
VSISSQSDDOZGIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


